
N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound that features an oxazole ring fused with a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4-phenyl-1,2-oxazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzamide moiety can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Oxazole Derivatives: Compounds like 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide share structural similarities and exhibit comparable biological activities.
Isoxazole Derivatives: Isoxazole-based compounds, such as 3-phenyl-5-isoxazolyl derivatives, also display similar chemical properties and applications.
Benzamide Derivatives: Other benzamide derivatives, such as N-(2-hydroxy-4-methoxybenzyl)benzamide, have been studied for their biological activities.
Uniqueness: N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the specific substitution pattern on the oxazole ring, which can influence its reactivity and interaction with biological targets. This compound’s combination of an oxazole ring with a benzamide moiety provides a distinct set of properties that can be leveraged for various applications in research and industry.
特性
CAS番号 |
945300-71-0 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(13-8-4-2-5-9-13)17(21-19-12)18-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20) |
InChIキー |
JIFDQANMPZGOIT-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


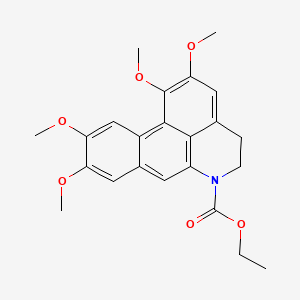
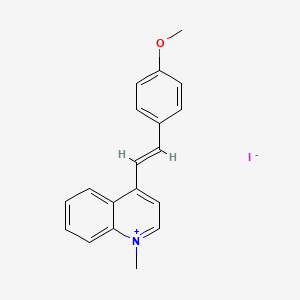
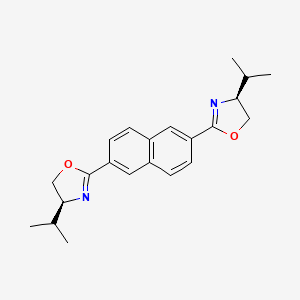


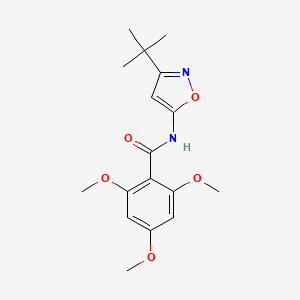
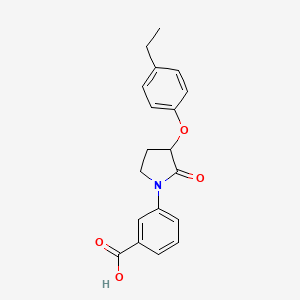


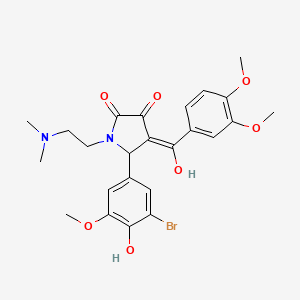
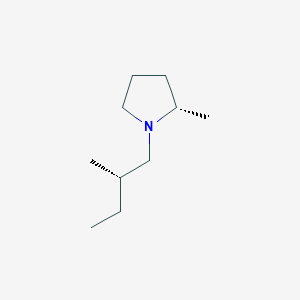
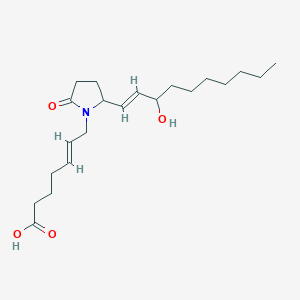
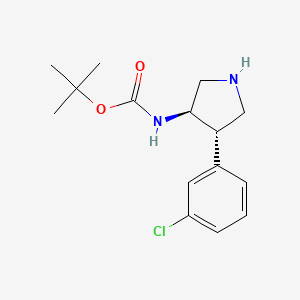
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)
